molecular formula C10H5Cl4N B1616367 4-Chloro-2-trichloromethyl-quinoline CAS No. 35871-17-1

4-Chloro-2-trichloromethyl-quinoline

Cat. No.: B1616367
CAS No.: 35871-17-1
M. Wt: 281 g/mol
InChI Key: AAAIMZMBCBBTQL-UHFFFAOYSA-N
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Description

4-Chloro-2-trichloromethyl-quinoline is a chemical compound with the molecular formula C10H5Cl4N and a molecular weight of 280.97 g/mol It is a derivative of quinoline, characterized by the presence of a chloro group at the 4-position and a trichloromethyl group at the 2-position

Preparation Methods

The synthesis of 4-Chloro-2-trichloromethyl-quinoline typically involves the reaction of quinoline derivatives with chlorinating agents. One common method includes the use of phosphorus pentachloride in phosphoryl chloride to chlorinate methylquinolines, resulting in the formation of trichloromethylquinoline derivatives . The reaction conditions often require heating to facilitate the chlorination process. Industrial production methods may involve similar chlorination reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

4-Chloro-2-trichloromethyl-quinoline undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-trichloromethyl-quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-trichloromethyl-quinoline is not fully understood, but it is believed to involve interactions with cellular components at the molecular level. In the context of its potential antimalarial activity, it may interfere with the parasite’s metabolic processes, similar to other quinoline-based compounds . The compound may target specific enzymes or pathways critical for the survival of the parasite.

Comparison with Similar Compounds

4-Chloro-2-trichloromethyl-quinoline can be compared with other quinoline derivatives, such as:

  • 4-Chloro-6-methyl-2-trichloromethylquinoline
  • 4-Chloro-6-fluoro-2-trichloromethylquinoline
  • 4-Chloro-2-trichloromethyl-8-trifluoromethylquinoline These compounds share similar structural features but differ in the substituents attached to the quinoline ring. The presence of different substituents can significantly influence their chemical reactivity and potential applications. This compound is unique due to its specific combination of chloro and trichloromethyl groups, which impart distinct chemical properties.

Properties

IUPAC Name

4-chloro-2-(trichloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl4N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAIMZMBCBBTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347168
Record name 4-Chloro-2-trichloromethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35871-17-1
Record name 4-Chloro-2-trichloromethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35871-17-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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